molecular formula C20H15N3O2S B2959298 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863589-25-7

2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2959298
CAS No.: 863589-25-7
M. Wt: 361.42
InChI Key: IPDZLYJBCZPMQP-UHFFFAOYSA-N
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Description

2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that incorporates a phenoxy group, a thiazolo[5,4-b]pyridine moiety, and an acetamide linkage

Mechanism of Action

Target of Action

The primary target of the compound 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are crucial for the survival and proliferation of cells.

Pharmacokinetics

The structure-activity relationships (sar) study showed that certain functionalities and structural units are important for the compound’s inhibitory activity .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to a decrease in cell growth and proliferation. This makes the compound a potential candidate for the treatment of conditions characterized by overactive cell growth and proliferation, such as cancer .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines .

Uniqueness

What sets 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-phenoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-18(13-25-16-8-2-1-3-9-16)22-15-7-4-6-14(12-15)19-23-17-10-5-11-21-20(17)26-19/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDZLYJBCZPMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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